(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride
Description
(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride is a pyridine derivative characterized by a chlorinated and methyl-substituted aromatic ring. Its molecular formula is C₇H₁₀ClN₂·HCl, with a CAS registry number 1432754-65-8 and a purity of 95% as reported in commercial catalogs . The compound features a methanamine group attached to the pyridine ring at position 3, with chlorine and methyl groups at positions 2 and 5, respectively.
Properties
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-6(3-9)7(8)10-4-5;/h2,4H,3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJNJHHVVRJOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-65-8 | |
| Record name | 3-Pyridinemethanamine, 2-chloro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride typically involves the chlorination of 5-methylpyridine followed by amination. One common method includes the reaction of 2-chloro-5-methylpyridine with methanamine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow reactors. These methods allow for better control over reaction parameters and can produce larger quantities of the compound efficiently. The use of high boiling solvents like trichlorobenzene and chlorinating agents such as phosphorus oxychloride or phosgene is common in these processes .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines .
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals.
Biology
In biological research, (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride is utilized to study enzyme interactions and as a ligand in binding studies. It can modulate the activity of specific enzymes or receptors, providing insights into biochemical pathways.
Industry
The compound finds applications in the production of agrochemicals and other industrial chemicals. Its ability to act as a precursor in chemical syntheses makes it critical in developing agricultural products that enhance crop yield and resistance to pests.
Research indicates that this compound may exhibit significant biological activities due to its structural properties. Notable areas include:
Case Studies
-
PDE10A Inhibition :
A study evaluated pyridine derivatives' potential to inhibit phosphodiesterase 10A (PDE10A), an enzyme linked to neuropsychiatric disorders. Modifications to the pyridine structure enhanced potency and selectivity for PDE10A, suggesting that this compound could exhibit similar effects. -
Antichlamydial Activity :
While not directly tested, structural analogs of this compound have shown selective activity against Chlamydia species, indicating potential antimicrobial properties relevant to public health.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride with analogs differing in substituent positions, heterocyclic cores, or additional functional groups. Key data are summarized in Table 1.
Positional Isomers of Chloro-Methylpyridinyl Methanamine Hydrochlorides
Positional isomers share the same molecular backbone but differ in substituent placement, leading to distinct properties:
- (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride (CAS 1428532-87-9): Chlorine at position 2 and methyl at position 4. This isomer exhibits reduced steric hindrance near the methanamine group compared to the target compound .
- (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride (CAS 1257535-41-3): Chlorine at position 5 and methyl at position 3. The altered substitution may enhance electron-withdrawing effects on the amine group .
- (6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride (CAS 1257535-53-7): Chlorine at position 6 and methyl at position 4. The spatial arrangement could influence solubility due to altered dipole moments .
Fluorinated Analogs
Fluorine substitution introduces electron-withdrawing effects and increased lipophilicity:
- (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1416714-11-8): Fluorine at position 5 replaces the methyl group in the target compound. This modification likely enhances metabolic stability in pharmaceutical contexts due to fluorine’s resistance to oxidation .
- (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride (CAS 1257535-29-7): Fluorine at position 3 and chlorine at position 5. The combined electronegativity of Cl and F may reduce basicity of the amine group compared to the methyl-substituted target compound .
Heterocyclic Core Variations
Compounds with non-pyridine cores exhibit divergent electronic and steric profiles:
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-35-0): Replaces the pyridine ring with a thiazole moiety. The compound has a higher molecular weight (261.17 g/mol) and melting point (268°C) compared to the target compound’s pyridine core .
- [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate (CAS 690632-12-3): Incorporates a hydrated form and a meta-chlorophenyl group, which may reduce crystallinity and solubility compared to anhydrous pyridine derivatives .
Impurities and Simplified Analogs
- (2-Chlorophenyl)methanamine Hydrochloride (CAS 22680-44-0): A benzene-ring analog lacking the pyridine nitrogen.
- 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride (CAS 54903-07-0): A saturated thienopyridine derivative. The reduced aromaticity and added benzyl group could enhance conformational flexibility in drug design .
Data Tables
Table 1: Comparative Properties of Selected Compounds
Key Findings
Substituent Position : Chlorine at position 2 in the target compound creates steric hindrance near the methanamine group, distinguishing it from isomers with substituents at positions 5 or 6 .
Fluorine vs.
Heterocyclic Core : Thiazole-based compounds demonstrate higher melting points and molecular weights, suggesting greater crystalline stability but reduced solubility compared to pyridine analogs .
Biological Activity
(2-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride, a derivative of pyridine, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique structural properties, is often utilized in various research applications, including enzyme interactions and as a ligand in binding studies.
- Molecular Formula : C7H10ClN2
- Molecular Weight : 162.62 g/mol
- CAS Number : 1432754-65-8
The compound's structure features a chlorine atom and a methyl group on the pyridine ring, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions as a ligand, binding to receptors or enzymes and modulating their activities. The exact mechanisms can vary depending on the biological context in which the compound is utilized, including:
- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains with varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 11.29 - 77.38 µM |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Case Studies
-
Study on PDE10A Inhibition :
A recent investigation into related compounds highlighted the potential of pyridine derivatives in inhibiting phosphodiesterase 10A (PDE10A), an enzyme implicated in neuropsychiatric disorders. The study demonstrated that modifications to the pyridine structure could enhance potency and selectivity for PDE10A, suggesting that similar derivatives like this compound could exhibit comparable effects . -
Antichlamydial Activity :
Research has shown that certain pyridine derivatives possess selective activity against Chlamydia species. Although this compound was not directly tested in this context, its structural analogs have demonstrated significant antimicrobial activity against these pathogens .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by its structural features:
- Substituents on the Pyridine Ring : Variations in substituents can significantly affect binding affinity and biological activity.
- Chlorine Atom Positioning : The position and nature of halogen substitutions can alter the compound's reactivity and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
